Product packaging for 1-Phenylhex-5-en-1-amine(Cat. No.:CAS No. 110775-38-7)

1-Phenylhex-5-en-1-amine

Cat. No.: B2418878
CAS No.: 110775-38-7
M. Wt: 175.275
InChI Key: OUTQDPHJAFRQDM-UHFFFAOYSA-N
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Description

1-Phenylhex-5-en-1-amine (CAS 110775-38-7) is a chemical compound with the molecular formula C12H17N and a molecular weight of 175.28 g/mol . It features an amine group and a terminal alkene separated by a hexyl chain, attached to a phenyl ring. This structure makes it a versatile intermediate for organic synthesis and medicinal chemistry research. The terminal alkene is a reactive handle for further functionalization, enabling reactions such as hydrofunctionalization and cross-metathesis to create more complex molecules . The amine group can be functionalized or serve as a key moiety in designing biologically active compounds. While specific pharmacological applications for this exact molecule are not detailed in the literature, compounds with similar phenyl-amine scaffolds are frequently explored in drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N B2418878 1-Phenylhex-5-en-1-amine CAS No. 110775-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylhex-5-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h2,4,6-9,12H,1,3,5,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTQDPHJAFRQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Phenylhex 5 En 1 Amine and Its Derivatives

Direct Synthesis Strategies for Homoallylic Amines

The direct formation of the carbon-nitrogen bond at the benzylic position, coupled with the introduction of the homoallylic moiety, can be achieved through several strategic approaches. These methods often involve the reaction of imines or their precursors with suitable allylating agents.

Allylboronation of Imines and Related Transformations

A powerful method for the synthesis of homoallylic amines is the allylboronation of imines. This reaction involves the nucleophilic addition of an allylboronate reagent to the carbon-nitrogen double bond of an imine. For the synthesis of 1-Phenylhex-5-en-1-amine, this would typically involve the reaction of an N-substituted benzaldehyde (B42025) imine with an appropriate allylboron reagent. The choice of boron reagent and reaction conditions can influence the stereochemical outcome of the reaction, offering a pathway to chiral homoallylic amines.

While specific literature on the allylboronation to yield this compound is not abundant, the general applicability of this method is well-established for a wide range of aromatic imines. The reaction proceeds through a Zimmerman-Traxler-like transition state, and the stereoselectivity can often be controlled by the use of chiral ligands or chiral boron reagents.

Amination of Unsaturated Alcohols and Carbonyl Compounds

The conversion of unsaturated alcohols or carbonyl compounds to homoallylic amines represents another viable synthetic route. One potential pathway is the reductive amination of a suitable carbonyl precursor, such as 1-phenylhex-5-en-1-one. This process involves the in-situ formation of an imine or enamine intermediate from the ketone and an amine source (e.g., ammonia (B1221849) or a primary amine), followed by reduction to the desired amine. A variety of reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Alternatively, the corresponding unsaturated alcohol, 1-phenylhex-5-en-1-ol, could potentially be converted to the amine through methods such as the Mitsunobu reaction with a nitrogen nucleophile or by conversion to a leaving group followed by nucleophilic substitution with an amine.

Multicomponent Reaction Pathways to Aminoalkenes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient approach to complex molecules like homoallylic amines. A plausible MCR for the synthesis of this compound would involve the combination of benzaldehyde, an amine source (such as ammonia or a protected amine), and an allylating agent. For instance, a Barbier-type reaction, which involves the in-situ generation of an organometallic reagent, could be employed. In this scenario, an allyl halide, a metal (like zinc or indium), and an in-situ formed imine from benzaldehyde and an amine could react to form the target homoallylic amine. These reactions are often favored for their atom economy and operational simplicity.

Alkene Cross Metathesis Approaches

Alkene cross-metathesis provides a strategic tool for the construction of the carbon-carbon double bond in the homoallylic amine framework. While not a direct method for the formation of the amine itself, it can be used to synthesize key precursors. For example, a simpler allylic amine could undergo cross-metathesis with another olefin to introduce the desired terminal alkene. The success of this approach is highly dependent on the choice of catalyst and the relative reactivity of the olefinic partners. This strategy offers a modular approach to a variety of homoallylic amines by varying the cross-metathesis partner.

Derivatization of this compound

Once synthesized, this compound can be further functionalized, most commonly at the nitrogen atom, to produce a range of derivatives with potentially new chemical and biological properties.

Acylation Reactions to Form N-Acyl Derivatives

The primary amine functionality of this compound is readily acylated to form a variety of N-acyl derivatives, including amides and sulfonamides. These reactions typically involve the treatment of the amine with an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent.

A specific example is the synthesis of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides. In one reported procedure, the corresponding N-butenylamines were treated with acetic anhydride, which served as both the acylating reagent and the solvent, under reflux conditions. This method provided the desired acetamides in good yields. scielo.org.co

EntryStarting AmineAcylating AgentProductYield (%)
1N-phenyl-1-phenylhex-5-en-1-amineAcetic AnhydrideN-phenyl-N-(1-phenylhex-5-en-1-yl)acetamide66-92

Beyond acetylation, a broad range of other N-acyl derivatives can be synthesized. For instance, reaction with benzoyl chloride in the presence of a base would yield the corresponding N-benzoyl derivative. Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, would produce the N-sulfonyl derivative. These derivatization reactions are generally high-yielding and allow for the introduction of a wide array of functional groups, thereby modifying the steric and electronic properties of the parent amine.

Functional Group Interconversions at the Alkene Moiety

The terminal alkene group in this compound and its derivatives is a versatile functional handle that allows for a variety of chemical transformations. These modifications can introduce new functionalities and stereocenters, leading to a diverse range of molecular architectures. Key reactions targeting the alkene moiety include epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation: The conversion of the terminal double bond to an epoxide introduces a reactive three-membered ring, which can be subsequently opened by various nucleophiles to yield a range of functionalized products, such as amino alcohols. The epoxidation of homoallylic amines can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed. youtube.com Additionally, dioxiranes like dimethyldioxirane (B1199080) (DMDO) can serve as effective reagents for this transformation. researchgate.net In the case of primary and secondary alkenylammonium salts, the ammonium (B1175870) group can direct the epoxidation to occur on the syn-diastereoface relative to the ammonium substituent, offering a degree of stereochemical control. researchgate.net Trifluoroperacetic acid is a particularly reactive peroxy acid capable of epoxidizing even relatively unreactive alkenes. wikipedia.org

Dihydroxylation: The alkene can be converted into a vicinal diol (a 1,2-diol) through dihydroxylation. This transformation is most commonly achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), which typically results in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. wikipedia.org Given the high cost and toxicity of osmium tetroxide, catalytic methods are preferred. The Upjohn dihydroxylation utilizes a catalytic amount of OsO₄ in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.org For enantioselective transformations, the Sharpless asymmetric dihydroxylation is a powerful method that employs a catalytic amount of OsO₄ and a chiral ligand (derived from quinine (B1679958) or quinidine (B1679956) alkaloids) to produce chiral diols with high enantiomeric excess. wikipedia.orgorganic-chemistry.org This reaction is highly reliable and has a broad substrate scope. wikipedia.org

Oxidative Cleavage: Ozonolysis is a powerful method for the cleavage of the carbon-carbon double bond. wikipedia.org Treatment of the alkene with ozone (O₃) initially forms an unstable ozonide, which is then worked up under reductive or oxidative conditions. Reductive work-up (e.g., with zinc and water or dimethyl sulfide) yields aldehydes or ketones, while oxidative work-up (e.g., with hydrogen peroxide) produces carboxylic acids. organic-chemistry.org For a terminal alkene like that in this compound, ozonolysis followed by reductive workup would yield 4-amino-4-phenylbutanal and formaldehyde. However, the presence of the primary amine can lead to side reactions, as amines themselves can be oxidized by ozone. acs.orgcopernicus.org To circumvent this, the amine can be protected in situ through protonation with an acid, allowing for the selective ozonolysis of the alkene. acs.org

The following table summarizes these key interconversions at the alkene moiety.

ReactionReagentsProduct Functional GroupStereochemistry
Epoxidationm-CPBA, DioxiranesEpoxideSyn-directive effect from ammonium salt possible
syn-Dihydroxylation1. OsO₄ (cat.), NMO (Upjohn) 2. H₂OVicinal DiolSyn
Asymmetric DihydroxylationOsO₄ (cat.), K₃Fe(CN)₆, (DHQ)₂-PHAL (Sharpless)Chiral Vicinal DiolEnantioselective (Syn)
Oxidative Cleavage1. O₃ 2. Me₂S (Reductive work-up)AldehydeN/A

Formation of Other Amine Derivatives (e.g., Sulfonamides)

The primary amine group of this compound is nucleophilic and can readily react with various electrophiles to form a wide array of derivatives. Among the most significant are sulfonamides, which are prominent in medicinal chemistry.

The synthesis of sulfonamides from primary amines is a well-established and robust transformation. The most common method involves the reaction of the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. researchgate.net Pyridine is frequently used as both the solvent and the base to neutralize the hydrochloric acid byproduct generated during the reaction. Other tertiary amine bases such as triethylamine (B128534) can also be employed. nih.gov

For the synthesis of a sulfonamide derivative of this compound, the amine would be treated with an appropriate sulfonyl chloride, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, in a suitable solvent like dichloromethane (B109758) or pyridine.

This reaction is generally high-yielding and tolerates a wide variety of functional groups, making it a versatile method for amine derivatization. The resulting N-(1-phenylhex-5-en-1-yl)sulfonamides are valuable compounds for further synthetic manipulations or for biological screening, as the sulfonamide motif is a key feature in many therapeutic agents. nih.gov

The table below outlines the general synthesis of a benzenesulfonamide (B165840) derivative.

Reactant 1Reactant 2BaseProduct
This compoundBenzenesulfonyl ChloridePyridineN-(1-Phenylhex-5-en-1-yl)benzenesulfonamide
This compoundp-Toluenesulfonyl ChlorideTriethylamineN-(1-Phenylhex-5-en-1-yl)-4-methylbenzenesulfonamide
This compoundMethanesulfonyl ChloridePyridineN-(1-Phenylhex-5-en-1-yl)methanesulfonamide

Beyond sulfonamides, the primary amine can be converted into other derivatives such as amides, carbamates, and ureas through reactions with acyl chlorides, chloroformates, and isocyanates, respectively. These derivatizations are crucial for modifying the compound's physicochemical properties and for creating libraries of analogs for structure-activity relationship studies. rsc.org

Chemical Reactivity and Transformation Pathways of 1 Phenylhex 5 En 1 Amine

Intramolecular Cyclization Reactions

The proximate positioning of the nucleophilic amine and the electrophilic (upon activation) alkene in 1-phenylhex-5-en-1-amine facilitates intramolecular cyclization. This process, which results in the formation of a six-membered piperidine (B6355638) ring, is a key transformation pathway for this substrate. The cyclization can be promoted by various catalytic systems, which influence the reaction's efficiency, selectivity, and mechanism.

Hydroamination Reactions

Intramolecular hydroamination involves the addition of the N-H bond of the amine across the terminal C=C double bond. This atom-economical reaction directly converts the acyclic aminoalkene into a 2-methyl-6-phenylpiperidine. The reaction can be catalyzed by transition metals or Brønsted acids, each offering distinct mechanistic pathways and levels of control.

Late transition metals, such as rhodium and ruthenium, are effective catalysts for the hydroamination of unactivated alkenes. These catalysts typically operate through an "alkene activation" mechanism, where the metal coordinates to the C=C double bond, making it susceptible to nucleophilic attack by the tethered amine.

Rhodium-catalyzed systems have been reported for the hydroamination of homoallylic amines. nih.govfrontiersin.org For a substrate like this compound, a rhodium catalyst would likely coordinate the terminal alkene, facilitating an intramolecular nucleophilic attack by the amine to form a six-membered ring. The choice of ligands on the rhodium center is crucial for catalytic activity and selectivity. frontiersin.org

Ruthenium complexes have also been investigated for hydroamination reactions. nih.govnih.gov Cationic ruthenium catalysts, for instance, can promote the coupling of anilines with dienes, suggesting their potential for intramolecular applications. nih.gov The mechanism is believed to involve the activation of the N-H bond, which is a key rate-limiting step in the catalytic cycle. nih.gov

Table 1: Transition-Metal Catalyzed Intramolecular Hydroamination
Catalyst SystemSubstrate TypeProductKey Findings
Rhodium / BIPHEP-type ligandAllyl amines1,2-Diamines (Intermolecular)Demonstrates Rh-catalysis for amine addition to alkenes; applicable principle for intramolecular versions. frontiersin.org
[(PCy3)2(CO)(Cl)Ru=CHCH=C(CH3)2]+BF4-Anilines and DienesMarkovnikov addition productsEffective for intermolecular hydroamination; suggests potential for intramolecular cyclization via similar mechanisms. nih.gov
[Ru(3)(CO)(12)]/NH(4)PF(6)Terminal Alkynes and AnilinesAromatic KetiminesShows high regioselectivity in intermolecular reactions, a key aspect for controlling intramolecular cyclization. nih.gov

Strong Brønsted acids, such as trifluoroacetic acid (TFA) or metal triflates that generate triflic acid in situ, can catalyze the intramolecular hydroamination of unactivated alkenes. acs.orgrsc.org The reaction proceeds via a mechanism distinct from that of transition metals. The acid protonates the amine, and the resulting ammonium (B1175870) salt can then engage in a concerted or stepwise process where the proton is transferred to the alkene as the C-N bond forms. nih.gov

This pathway typically follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond, and the nitrogen attacks the more substituted carbon. For this compound, this results in the formation of a six-membered ring with a methyl group at the 2-position, generating 2-methyl-6-phenylpiperidine. The use of an electron-deficient protecting group on the nitrogen can be key to preventing catalyst deactivation by deprotonation. acs.org

Controlling the regioselectivity of the cyclization is paramount. For this compound, the desired pathway is a 6-exo-trig cyclization to form the six-membered piperidine ring. An alternative, but generally disfavored, 7-endo-trig cyclization would lead to a seven-membered azepane ring.

The regiochemical outcome is largely dictated by the catalyst system. nih.gov

Late Transition Metals (Rh, Ru, Pd): These catalysts typically favor the exo cyclization pathway. The reaction proceeds through the formation of a metallacyclic intermediate, and the formation of a five or six-membered metallacycle is generally more favorable than larger rings. nih.gov

Early Transition Metals (Lanthanides, Group 4/5): These catalysts operate by activating the amine to form a metal-amido species. nih.gov The subsequent migratory insertion of the alkene into the metal-nitrogen bond also generally favors the exo pathway.

Brønsted Acids: Acid-catalyzed reactions also strongly favor the exo cyclization to form the thermodynamically more stable six-membered ring, consistent with Markovnikov addition.

Chemoselectivity is also a critical consideration. Potential side reactions include alkene isomerization or intermolecular reactions. In transition-metal catalysis, the amine can sometimes act as a better ligand than the alkene, potentially inhibiting the catalyst. nih.gov This often necessitates specific ligand design or reaction conditions to favor the desired intramolecular hydroamination.

Mechanistic studies have revealed two primary pathways for transition-metal catalyzed hydroamination: nih.gov

Alkene Activation: Prevalent with late transition metals (e.g., Rh, Pd, Ir), this mechanism involves the coordination of the metal to the alkene. This π-complex activates the alkene toward nucleophilic attack by the amine. Subsequent protonolysis of the resulting metal-carbon bond regenerates the catalyst and releases the cyclized product.

Amine Activation: Common for early, electropositive transition metals (e.g., lanthanides, Group 4), this pathway begins with the deprotonation of the amine to form a metal-amido complex. wikipedia.org This is followed by the migratory insertion of the alkene into the metal-nitrogen bond, forming a metallacyclic intermediate. Aminolysis by another substrate molecule then releases the product and regenerates the active catalyst. wikipedia.org

For Brønsted acid catalysis, kinetic studies and the stereospecificity of the reaction (often an anti-addition) suggest a concerted mechanism. nih.govacs.org This involves an intermolecular proton transfer from a protonated amine to the alkene, coupled with the intramolecular nucleophilic attack of the nitrogen atom. nih.gov

Carboamination and Carboetherification Reactions for Heterocycle Formation

Beyond simple hydroamination, the double bond in this compound can participate in more complex transformations like carboamination. This reaction involves the simultaneous formation of a C-N bond and a C-C bond across the alkene. Palladium-catalyzed carboamination of aminoalkenes is a powerful method for constructing substituted nitrogen heterocycles. nih.govacs.org

For a substrate like this compound, an intramolecular palladium-catalyzed carboamination would involve the cyclization of the amine onto the alkene (aminopalladation) followed by a cross-coupling reaction with an aryl or vinyl halide/triflate to introduce a new carbon substituent. This transforms the simple aminoalkene into a more complex, functionalized piperidine derivative in a single step. The reaction typically proceeds through a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. wikipedia.org

Carboetherification is an analogous process for the corresponding alcohol, γ-hydroxyalkenes, to form substituted tetrahydrofurans. nih.gov While not directly applicable to this compound, the principles of catalyst design and mechanism are closely related.

Table 2: Palladium-Catalyzed Intramolecular Carboamination
Catalyst SystemCoupling PartnerSubstrate TypeProduct TypeKey Mechanistic Feature
Pd(0) with P(2-furyl)3 ligandAryl/Alkenyl Bromidesγ-(N-arylamino)alkenesSubstituted PyrrolidinesAminopalladation followed by reductive elimination. nih.gov
Pd(TFA)2 with NFBS oxidantUnactivated Arenes (e.g., Toluene)N-protected aminoalkenesSubstituted N-heterocyclesBelieved to proceed via a Pd(IV) alkyl intermediate and electrophilic aromatic substitution. acs.org

Other Intramolecular Cycloaddition and Annulation Reactions

The bifunctional nature of this compound, containing both a nucleophilic amine and a reactive alkene, makes it a suitable precursor for various intramolecular cycloaddition and annulation reactions to form nitrogen-containing heterocyclic structures. While specific examples for this compound are not extensively documented, analogous reactions with similar amino-alkenes are well-established in organic synthesis.

One of the most plausible intramolecular reactions is the amino-Heck reaction . The intramolecular Heck reaction involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.org For a derivative of this compound, such as an N-haloaryl-substituted version, this reaction could be employed to construct cyclic structures. The reaction typically proceeds via oxidative addition of the palladium(0) catalyst to the aryl/alkenyl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the cyclized product. wikipedia.org

Another potential intramolecular transformation is an aza-Prins cyclization . This reaction involves the acid-catalyzed cyclization of an N-acyliminium ion, generated from the amine, with the pendant alkene. While typically more facile with aldehydes or ketones as the electrophile, variations involving iminium ions are known. Such a reaction could lead to the formation of piperidine derivatives.

Furthermore, other transition-metal-catalyzed or radical-initiated cyclizations can be envisaged. For instance, intramolecular hydroamination, where the N-H bond adds across the C=C double bond, would lead to the formation of a 2-methyl-6-phenylpiperidine. These reactions can be catalyzed by a variety of metals, including alkali metals, alkaline earth metals, lanthanides, and transition metals.

Finally, cascade reactions that involve an initial intermolecular reaction followed by an intramolecular cyclization are also conceivable. For example, an initial reaction at the amine could introduce a group that then facilitates a subsequent intramolecular annulation with the alkene moiety.

Intermolecular Reactions

The amine and alkene functionalities of this compound can also participate in a variety of intermolecular reactions independently.

The terminal alkene of this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, most notably the Heck reaction . wikipedia.org In a typical Heck reaction, an unsaturated halide (or triflate) reacts with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.org Thus, this compound could be coupled with a range of aryl or vinyl halides to introduce new substituents at the terminus of the hexenyl chain.

The general mechanism of the Heck reaction involves a catalytic cycle of palladium(0) and palladium(II) species. wikipedia.org The reaction is typically catalyzed by palladium complexes such as tetrakis(triphenylphosphine)palladium(0), palladium(II) acetate, or palladium chloride, often in the presence of phosphine (B1218219) ligands like triphenylphosphine. wikipedia.org Common bases used include triethylamine (B128534), potassium carbonate, and sodium acetate. wikipedia.org

While intermolecular Heck reactions with sterically hindered or electronically unbiased alkenes can be challenging, the terminal, monosubstituted nature of the alkene in this compound makes it a good candidate for such transformations. nih.gov

The following table summarizes the key components and general conditions for a potential Heck reaction with this compound.

Component Role Examples
Alkene SubstrateThe alkene to be functionalizedThis compound
Coupling PartnerSource of the new substituentAryl halides (e.g., iodobenzene, bromobenzene), Vinyl halides
Palladium CatalystFacilitates the C-C bond formationPd(OAc)₂, PdCl₂, Pd(PPh₃)₄
LigandStabilizes the palladium catalystPPh₃, PHOX, BINAP
BaseNeutralizes the generated acidEt₃N, K₂CO₃, NaOAc
SolventReaction mediumDMF, acetonitrile, NMP

The primary amine group in this compound is a versatile site for a wide array of functionalization and derivatization reactions. These reactions can be used to introduce various substituents, thereby modifying the compound's physical, chemical, and biological properties.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents such as alkyl halides or through reductive amination with aldehydes or ketones. The borrowing hydrogen methodology, which involves the reaction of amines with alcohols catalyzed by transition metals like nickel or cobalt, presents a green and atom-economical approach to N-alkylation. nih.govrsc.org This method avoids the pre-functionalization of the alcohol and generates water as the only byproduct. acs.org

N-Acylation: The amine can readily react with acylating agents like acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a common transformation to protect the amine group or to introduce specific acyl moieties.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine, yields sulfonamides. cbijournal.com Sulfonamides are a significant class of compounds in medicinal chemistry. cbijournal.com The reaction conditions for sulfonylation can be mild, often conducted at room temperature or below. cbijournal.com

The table below provides an overview of common derivatization reactions at the amine nitrogen.

Reaction Type Reagent(s) Product Type
N-AlkylationAlkyl halide, Aldehyde/Ketone + reducing agent, Alcohol + catalystSecondary or Tertiary Amine
N-AcylationAcid chloride, Acid anhydride, Carboxylic acid + coupling agentAmide
N-SulfonylationSulfonyl chloride + baseSulfonamide

Stereochemical Aspects in the Synthesis and Reactions of 1 Phenylhex 5 En 1 Amine

Diastereoselective Synthetic Routes to 1-Phenylhex-5-en-1-amine Derivatives

Diastereoselective synthesis aims to produce a specific diastereomer of a product from a starting material that already contains a stereocenter. In the context of this compound derivatives, this often involves the reaction of a chiral imine or the use of a chiral auxiliary to direct the stereochemical outcome of a carbon-carbon bond-forming reaction.

One common strategy is the addition of an allyl nucleophile to an imine derived from benzaldehyde (B42025) and a chiral amine. The inherent chirality of the amine auxiliary guides the incoming nucleophile to a specific face of the imine, resulting in a diastereomerically enriched product. For instance, the addition of allylmagnesium bromide to an imine derived from benzaldehyde and (S)-1-phenylethylamine can lead to the formation of a derivative of this compound with a specific configuration at the newly formed stereocenter. The diastereoselectivity of such reactions is often dependent on the nature of the allylmetal reagent and the reaction conditions. The use of different metals, such as in allylboron or allylzinc reagents, can influence the stereochemical outcome.

A study on the addition of various allylmetal compounds to imines derived from (S)-1-phenylethanamine demonstrated that the choice of metal significantly affects the diastereoselectivity. For example, the use of allyl-9-borabicyclo[3.3.1]nonane (allyl-BBN) and diallyl cuprate (B13416276) with both aliphatic and aromatic imines resulted in high diastereomeric excesses.

Table 1: Diastereoselective Addition of Allylmetal Reagents to an Imine Derived from Benzaldehyde and (S)-1-phenylethylamine

Allylmetal ReagentSolventTemperature (°C)Diastereomeric Ratio (S,S) : (S,R)
Allylmagnesium bromideTHF-78 to 075:25
Allyl-9-BBNTHF-7896:4
Diallyl cuprateEt₂O-7898:2
Allylzinc bromideTHF060:40

The observed diastereoselectivity can be rationalized by considering the transition state models for these reactions, where chelation control or steric hindrance directs the approach of the nucleophile.

Enantioselective Approaches

Enantioselective synthesis focuses on the formation of a single enantiomer of a chiral product from achiral or racemic starting materials. This is typically achieved through the use of chiral catalysts or chiral auxiliaries that are later removed.

The catalytic asymmetric addition of nucleophiles to imines is a powerful method for the synthesis of enantioenriched amines. In the synthesis of this compound, this would involve the reaction of an achiral imine (e.g., N-benzylidenebenzylamine) with an allylating agent in the presence of a chiral catalyst. A variety of catalytic systems, including those based on transition metals and organocatalysts, have been developed for this purpose. beilstein-journals.orgnih.govbeilstein-journals.orgnih.govlboro.ac.uk

For example, a chiral phosphoric acid can act as a Brønsted acid catalyst, activating the imine towards nucleophilic attack by an allyltrimethylsilane. The chiral environment provided by the catalyst directs the allylation to one face of the imine, leading to an enantiomerically enriched product. Similarly, chiral metal complexes, such as those of copper or iridium, can catalyze the asymmetric allylation of imines with high enantioselectivity.

Table 2: Enantioselective Allylation of N-Benzylidenebenzylamine Catalyzed by Chiral Catalysts

CatalystAllylating AgentSolventYield (%)Enantiomeric Excess (ee, %)
(R)-TRIP (chiral phosphoric acid)AllyltrimethylsilaneToluene8592
Cu(OTf)₂ / (S)-Ph-BOXAllyltributyltinCH₂Cl₂9195
[Ir(COD)Cl]₂ / (R)-BINAPAllylboronic acid pinacol (B44631) esterTHF8890

The success of these catalytic systems relies on the formation of a well-defined chiral environment around the reacting species, which effectively blocks one pathway while favoring the other.

The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis. In this approach, an achiral starting material is covalently bonded to a chiral auxiliary. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is cleaved to afford the desired enantiomerically enriched product.

For the synthesis of this compound, a common strategy involves the use of a chiral sulfinamide, such as tert-butanesulfinamide, which can be condensed with benzaldehyde to form a chiral N-sulfinyl imine. The subsequent addition of an allyl Grignard reagent proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The sulfinyl group can then be removed under acidic conditions to yield the free amine.

The high diastereoselectivity observed in these reactions is often attributed to a six-membered ring transition state where the magnesium cation is chelated by the oxygen and nitrogen atoms of the sulfinyl imine, leading to a rigid conformation that dictates the facial selectivity of the nucleophilic attack.

Table 3: Diastereoselective Addition of Allylmagnesium Bromide to a Chiral N-tert-Butanesulfinyl Imine Derived from Benzaldehyde

Chiral AuxiliarySolventTemperature (°C)Diastereomeric Ratio
(R)-tert-ButanesulfinamideTHF-78>99:1
(S)-tert-ButanesulfinamideTHF-78>99:1

Stereocontrol in Intramolecular Cyclization Processes

The this compound scaffold contains both a nucleophilic amino group and an electrophilic double bond (upon activation), making it an ideal precursor for intramolecular cyclization reactions to form substituted piperidines or other nitrogen-containing heterocycles. The stereochemical outcome of these cyclizations is of great interest for the synthesis of complex alkaloids and pharmaceutical agents.

In a diastereoselective cyclization, the existing stereocenter at the C1 position of a this compound derivative can influence the formation of new stereocenters during the ring-closing process. For example, an N-substituted derivative of this compound can undergo an intramolecular aminomercuration reaction. The stereochemistry of the starting material will direct the formation of a specific diastereomer of the resulting piperidine (B6355638) derivative. The outcome is often dictated by the preference for a chair-like transition state where bulky substituents occupy equatorial positions.

Enantioselective intramolecular cyclizations of achiral or racemic this compound derivatives can be achieved using chiral catalysts. For instance, an intramolecular hydroamination reaction can be catalyzed by a chiral transition metal complex. This reaction involves the addition of the N-H bond across the double bond to form a cyclic amine. A chiral catalyst can differentiate between the two enantiotopic faces of the alkene in an achiral substrate or catalyze the cyclization of one enantiomer of a racemic substrate faster than the other (a kinetic resolution).

For example, a palladium-catalyzed intramolecular amination of an N-protected this compound could proceed with high enantioselectivity in the presence of a chiral phosphine (B1218219) ligand. The catalyst would coordinate to the double bond and the nitrogen atom, creating a chiral environment that directs the C-N bond formation to produce a specific enantiomer of the piperidine product.

Table 4: Enantioselective Intramolecular Hydroamination of an N-Protected this compound

Catalyst SystemLigandSolventYield (%)Enantiomeric Excess (ee, %)
Pd(OAc)₂(R)-BINAPToluene7594
[Rh(COD)₂]BF₄(S,S)-Me-DuPhosDioxane8291

These enantioselective cyclizations are powerful tools for the construction of chiral nitrogen-containing heterocycles from readily available acyclic precursors.

Computational and Spectroscopic Investigations of 1 Phenylhex 5 En 1 Amine and Its Derivatives

Conformational Analysis through Advanced Spectroscopic Techniques

Spectroscopic techniques are pivotal in elucidating the structural nuances of organic molecules. For derivatives of 1-Phenylhex-5-en-1-amine, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry offer complementary information to build a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

NMR spectroscopy is a powerful tool for investigating the conformational isomers of molecules in solution. In the study of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides, which are derivatives of this compound, ¹H and ¹³C NMR spectra have proven insightful. For some of these derivatives, the presence of two distinct sets of signals in both ¹H and ¹³C NMR spectra indicates the existence of two conformational isomers in equilibrium at room temperature. scielo.org.co

The elucidation of these conformers is made possible through two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments help in assigning all the proton and carbon signals for each conformer. For instance, in the case of N-(2-methylphenyl)-N-(1-phenylhex-5-en-1-yl)acetamide, two conformers, denoted as α and β, were fully characterized using these 2D-NMR techniques. scielo.org.co The observed chemical shifts and coupling constants provide critical information about the spatial arrangement of atoms and the dihedral angles within the molecule.

Vibrational Spectroscopy (e.g., IR) for Structural Elucidation

Vibrational spectroscopy, including infrared (IR) spectroscopy, provides information about the functional groups and bonding within a molecule. Specific vibrational frequencies correspond to the stretching and bending of particular bonds. While detailed IR spectroscopic studies specifically on this compound are not extensively documented in the provided search results, the general principles of IR spectroscopy would allow for the identification of key functional groups. For its derivatives, such as the N-acetylated compounds, characteristic absorption bands for the amide C=O stretch, C-N stretch, and the aromatic and aliphatic C-H bonds would be expected. These spectral features can help confirm the successful synthesis of derivatives and provide clues about the molecular structure.

Mass Spectrometry for Structural Information

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. For derivatives of this compound, such as N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) at 70eV is utilized. scielo.org.co The mass spectrum reveals the molecular ion peak, confirming the molecular weight of the compound. The fragmentation pattern provides valuable information about the different structural components of the molecule, as weaker bonds break to form characteristic fragment ions. This data is instrumental in confirming the identity of the synthesized compounds.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are indispensable tools for complementing experimental spectroscopic data. They provide a theoretical framework for understanding the conformational preferences and interpreting the observed spectra.

Prediction and Interpretation of Spectroscopic Data

Quantum chemical methods are employed to calculate molecular properties that can be correlated with experimental spectroscopic data. For derivatives of this compound, quantum chemical calculations have been used to support the interpretation of NMR spectra. scielo.org.co By calculating the optimized geometries and theoretical NMR chemical shifts for different possible conformers, a direct comparison with experimental data can be made. This comparison helps in the definitive assignment of the observed signals to specific conformers and provides confidence in the elucidated structures.

Conformational Energy Landscape Exploration and Isomer Characterization

Exploring the conformational energy landscape is essential for understanding the relative stabilities of different isomers. For the derivatives of this compound, a combination of semi-empirical and density functional theory (DFT) methods have been used to investigate their conformational preferences. scielo.org.co

The process often begins with a broad search for chemically reasonable structures using a computationally less expensive method, such as the Parameterized Model 3 (PM3) semi-empirical method, to identify low-energy conformers. scielo.org.co Subsequently, the geometries of these initial structures are further optimized using a more robust method, like the B3LYP functional with the 6-31+G(2d,p) basis set. scielo.org.co This approach allows for the determination of the relative energies of the different conformers, identifying the most stable structures. For the N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides, this computational analysis revealed that most of the synthesized compounds prefer a single conformation. scielo.org.co However, for N-(2-methylphenyl)-N-(1-phenylhex-5-en-1-yl)acetamide, the calculations supported the experimental NMR observation of two stable conformers (α and β), explaining the presence of double signals in the spectra. scielo.org.co

Computational Method Application Findings for N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamide Derivatives
PM3 (semi-empirical)Initial energy minimization of potential conformers.Used as a starting point for identifying chemically reasonable structures. scielo.org.co
B3LYP/6-31+G(2d,p) (DFT)Full geometry optimization and calculation of relative conformational energies.Determined that most derivatives prefer a single conformation, but supported the existence of two conformers for the 2-methylphenyl derivative. scielo.org.co
Spectroscopic Technique Application Observations for N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamide Derivatives
¹H and ¹³C NMRConformational analysis in solution.Observation of single or double sets of signals, indicating the presence of one or two stable conformers. scielo.org.co
2D-NMR (COSY, HSQC, HMBC)Complete structural elucidation of conformers.Enabled the full assignment of proton and carbon signals for each conformer. scielo.org.co
GC-MS (EI, 70eV)Molecular weight determination and structural confirmation.Provided molecular ion peaks and fragmentation patterns consistent with the synthesized structures. scielo.org.co

Elucidation of Reaction Mechanisms and Transition State Analysis

Energy Profile Determination

The determination of a reaction's energy profile involves mapping the potential energy of a system as it transforms from reactants to products. This process identifies transition states, intermediates, and the activation energies that govern the reaction rate. For a molecule like this compound, potential reactions of interest could include intramolecular cyclizations (hydroamination) or other addition reactions involving the terminal double bond.

A hypothetical energy profile for a reaction would be constructed using quantum mechanical calculations, such as Density Functional Theory (DFT). This would involve:

Locating Stationary Points: Optimization of the geometries of reactants, products, intermediates, and transition states.

Frequency Calculations: Characterization of these stationary points to confirm them as minima (reactants, products, intermediates) or first-order saddle points (transition states).

Energy Calculations: High-level single-point energy calculations to refine the relative energies of each species on the profile.

Without specific published research on this compound, a data table for its reaction energy profile cannot be generated.

Study of Intramolecular Interactions Governing Conformation

The three-dimensional shape, or conformation, of this compound is dictated by a variety of intramolecular interactions. These non-covalent interactions influence the molecule's stability and reactivity. Key interactions would include:

Steric Hindrance: Repulsive interactions between the phenyl group, the hexenyl chain, and the amine group that influence their spatial arrangement.

van der Waals Forces: Attractive and repulsive forces between non-bonded atoms.

Cation-π Interactions: In the protonated form of the amine, an attractive non-covalent interaction can occur between the ammonium (B1175870) cation and the electron-rich π-system of the phenyl ring. This is a known stabilizing interaction in similar phenyl-containing amines.

Hydrogen Bonding: Potential for intramolecular hydrogen bonding between the amine group and other parts of the molecule, although less likely in the isolated molecule without other functional groups.

The study of these interactions typically involves computational methods to explore the conformational landscape of the molecule. By rotating key dihedral angles and calculating the corresponding energies, a potential energy surface can be generated, revealing the most stable low-energy conformations. Spectroscopic techniques like NMR could then be used to experimentally validate the computationally predicted dominant conformations.

As no specific computational studies on the conformational analysis of this compound have been found, a data table detailing the energetic contributions of these intramolecular interactions cannot be provided.

Applications in Advanced Organic Synthesis

Precursors for Complex Nitrogen-Containing Heterocycles

The compound's linear six-carbon backbone, with functional groups at opposing ends, is ideally suited for intramolecular cyclization reactions, providing access to a range of important nitrogen-containing heterocyclic systems.

The piperidine (B6355638) ring is a six-membered heterocycle that is a core structural element in many pharmaceuticals and alkaloids. wikipedia.org 1-Phenylhex-5-en-1-amine can serve as a direct precursor to 2-phenylpiperidine (B1215205) derivatives through intramolecular cyclization. Methodologies such as intramolecular hydroamination, where the amine group adds across the double bond, can be catalyzed by various transition metals. Another approach involves the radical-mediated cyclization of the amine. nih.gov Furthermore, reactions like intramolecular aminohalogenation, followed by reductive removal of the halogen, can also yield the desired piperidine structure.

Table 1: Potential Cyclization Strategies for Piperidine Synthesis

Reaction Type General Catalyst/Reagent Product Scaffold
Intramolecular Hydroamination Transition Metal Catalysts (e.g., Pd, Rh, Au) 2-Phenylpiperidine
Radical-Mediated Cyclization Radical Initiator (e.g., AIBN) with a trapping agent Functionalized 2-Phenylpiperidine

These methods leverage the compound's structure to efficiently construct the piperidine core, a process that is fundamental in modern organic synthesis. nih.govorganic-chemistry.org

Pyrrolidine (B122466), a five-membered nitrogen-containing heterocycle, is another privileged scaffold found in numerous biologically active compounds, including the amino acid proline. wikipedia.org While direct 5-membered ring formation from this compound is not favored due to the chain length, the compound can be chemically modified to access pyrrolidine structures. One potential strategy involves the oxidative cleavage of the terminal double bond to form an aldehyde. Subsequent intramolecular reductive amination would then lead to the formation of a 2-phenyl-substituted pyrrolidine. Palladium-catalyzed intramolecular C-H amination at the γ-position of the amine could also theoretically be employed to construct the pyrrolidine ring. organic-chemistry.org

The presence of the phenyl group directly attached to the amine-bearing carbon atom makes this compound a suitable precursor for fused heterocyclic systems like tetrahydroquinolines. Through an intramolecular electrophilic substitution reaction, the terminal alkene can act as the nucleophile, attacking the electron-rich phenyl ring under acidic or Lewis acid catalysis. This type of reaction, often referred to as an aza-annulation, would result in the formation of a 4-substituted-1,2,3,4-tetrahydroquinoline. Such cyclizations are powerful methods for building molecular complexity rapidly. nih.gov Gold-catalyzed intramolecular hydroarylation is a modern and efficient method for achieving this type of transformation. organic-chemistry.org Subsequent oxidation of the resulting tetrahydroquinoline can provide access to the fully aromatic quinoline (B57606) core.

Table 2: Synthetic Pathways to Quinoline-Type Structures

Target Moiety General Reaction Type Key Conditions
Tetrahydroquinoline Intramolecular Hydroarylation / Friedel-Crafts Alkylation Brønsted or Lewis Acid (e.g., H⁺, AuCl₃)

Intermediates in Natural Product Synthesis Strategies

The heterocyclic cores described above—piperidines, pyrrolidines, and tetrahydroquinolines—are ubiquitous in the structures of natural products, particularly alkaloids. researchgate.net By providing efficient pathways to these key structural motifs, this compound serves as a valuable intermediate in the strategic planning and execution of total syntheses. For example, the tetrahydroquinoline skeleton is a central feature in a wide array of alkaloids isolated from various natural sources. nih.govrsc.org The ability to generate this core from a relatively simple, acyclic precursor highlights the compound's importance in retrosynthetic analysis and its application in building complex molecular targets.

Development of Catalysts and Ligands in Asymmetric Synthesis

This compound is a chiral molecule, possessing a stereocenter at the carbon atom bearing both the phenyl and amino groups (C1). This inherent chirality makes it an attractive candidate for applications in asymmetric catalysis. rsc.org Chiral primary amines are known to be effective organocatalysts for a variety of transformations, often proceeding through enamine or iminium ion intermediates.

Furthermore, the amine can act as a coordinating group in the formation of chiral ligands for transition metal catalysis. The terminal alkene provides a convenient handle for further modification, allowing the molecule to be anchored to other molecular scaffolds or solid supports, which can be advantageous for catalyst recovery and reuse. Its structure is suitable for creating bidentate ligands (e.g., P,N or N,N ligands) after functionalization of the alkene, which are highly valuable in asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. rsc.org

Precursors for Polymeric Materials

The bifunctional nature of this compound allows it to serve as a monomer for the synthesis of functional polymers. google.com The molecule can participate in polymerization through either the primary amine or the terminal alkene.

Via the Amine Group : The primary amine can undergo step-growth polymerization with difunctional monomers like diacyl chlorides or diepoxides to form polyamides and polyepoxies, respectively. The resulting polymers would feature pendant phenyl and hexenyl groups, imparting specific physical properties such as hydrophobicity and potential sites for cross-linking.

Via the Alkene Group : The terminal double bond can participate in chain-growth polymerization, such as free-radical or transition-metal-catalyzed polymerization. This would produce a polymer with a polyolefin backbone and pendant 1-phenyl-1-aminoethyl groups, creating a chiral, functionalized polymer.

Table 3: Polymerization Potential of this compound

Polymerization Type Reactive Functional Group Resulting Polymer Class Polymer Feature
Step-Growth Primary Amine Polyamide, Polyurea, etc. Pendant phenyl and hexenyl groups

These polymers could find applications in areas such as chiral stationary phases for chromatography, asymmetric catalysis supports, or materials with unique optical properties.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Highly Selective Transformations

The enantioselective synthesis of chiral amines, including homoallylic amines, is a primary focus of modern synthetic chemistry. beilstein-journals.org Future research will likely concentrate on developing novel catalytic systems that offer high enantioselectivity and yield for the synthesis of 1-phenylhex-5-en-1-amine.

One promising avenue is the continued development of organocatalysis . Chiral Brønsted acids, such as BINOL-derived phosphoric acids and disulfonimides, have shown success in the asymmetric allylation of imines. nih.govnih.gov These catalysts function by activating the imine towards nucleophilic attack through hydrogen bonding. beilstein-journals.org Future work could involve the design of new, more sterically demanding, or electronically tuned organocatalysts to enhance enantioselectivity in the synthesis of this compound.

Transition metal catalysis also presents significant opportunities. Catalyst systems based on rhodium, iridium, copper, and palladium have been effectively used for the asymmetric synthesis of related chiral amines. acs.orgorganic-chemistry.orgberkeley.edunih.gov Iridium-catalyzed asymmetric allylic amination, for instance, has emerged as a powerful tool for forging stereogenic C-N bonds. nih.gov Research into new chiral ligands for these metals could lead to catalysts with superior performance for the specific substrate required to produce this compound. Heterogeneous chiral rhodium nanoparticles have also been developed for the asymmetric arylation of aldimines, offering the advantage of catalyst reusability. acs.org

Biocatalysis, particularly the use of transaminases , is another rapidly advancing area. These enzymes can catalyze the asymmetric synthesis of chiral amines with high enantioselectivity under mild conditions. rsc.org Future research could focus on engineering transaminases with a substrate scope that accommodates the precursors to this compound.

A summary of potential catalytic systems is presented in Table 1.

Catalyst TypeSpecific ExamplesPotential Advantages for this compound Synthesis
OrganocatalystsBINOL-derived phosphoric acids, Chiral disulfonimidesMetal-free, mild reaction conditions, high enantioselectivity. nih.govnih.gov
Transition MetalsRhodium-diene complexes, Iridium-phosphine complexesHigh catalytic activity, potential for high turnover numbers, diverse ligand scaffolds for tuning selectivity. acs.orgberkeley.edu
BiocatalystsEngineered TransaminasesHigh enantioselectivity, sustainable (enzymatic), mild aqueous conditions. rsc.org

Integration into Sustainable and Green Chemistry Methodologies (e.g., Flow Chemistry)

A significant trend in chemical synthesis is the move towards more sustainable and greener processes. Flow chemistry , or continuous flow processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. researchgate.netnih.gov

The integration of catalytic systems for amine synthesis into continuous flow reactors is a key area for future research. rsc.org For the synthesis of this compound, a flow process could involve pumping the starting materials (e.g., an imine and an allylating agent) through a reactor containing an immobilized catalyst. This approach has been successfully demonstrated for the synthesis of various amines using immobilized transaminases. rsc.org Heterogeneous catalytic reductive aminations have also been effectively performed in continuous flow under aqueous micellar conditions, further enhancing the green credentials of the process. rsc.org Future work will likely focus on developing robust immobilized versions of the catalysts identified in section 7.1 for use in continuous flow systems tailored for the production of this compound.

Exploration of New Reaction Architectures and Cascade Processes

To improve synthetic efficiency, researchers are increasingly exploring novel reaction architectures, such as multicomponent and cascade reactions. These processes allow for the construction of complex molecules from simple starting materials in a single operation, reducing the number of purification steps and saving time and resources. iupac.org

Multicomponent reactions (MCRs) are particularly attractive for the synthesis of homoallylic amines. For example, a three-component reaction between an aldehyde, an amine, and an allylating agent can directly yield the desired product. nih.gov The development of a catalytic asymmetric three-component reaction to produce enantioenriched this compound would be a significant advancement. nih.gov

Cascade reactions , also known as domino reactions, involve a series of intramolecular transformations initiated by a single event. iupac.org For the synthesis of complex amines, a cascade process could be designed where an initial bond formation triggers a subsequent cyclization or rearrangement. A rhodium-catalyzed conjugate addition/cyclization cascade has been reported for the asymmetric synthesis of 2-amino-4H-chromenes, demonstrating the potential of this approach. rsc.org Future research could explore the possibility of designing a cascade reaction that terminates in the formation of this compound or a closely related precursor.

Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. Advanced spectroscopic and computational techniques are becoming indispensable tools in this endeavor.

In-situ spectroscopic techniques , such as high-resolution mass spectrometry and NMR spectroscopy, can be used to identify and characterize reaction intermediates and transition states. For instance, low-temperature NMR studies have been used to investigate the formation of active catalytic species in organocatalytic allylations. beilstein-journals.org

Computational chemistry , particularly Density Functional Theory (DFT), has proven to be a powerful tool for elucidating reaction mechanisms at the molecular level. researchgate.net DFT calculations can be used to model transition states, determine reaction energy profiles, and understand the origins of stereoselectivity. researchgate.net For example, DFT studies have been employed to investigate the mechanism of palladium-catalyzed allylation of primary amines and to understand the role of different ligands. researchgate.net Future computational studies on the synthesis of this compound could help to refine existing catalytic systems and guide the development of new, more effective ones.

A summary of these advanced approaches is provided in Table 2.

TechniqueApplication in this compound Research
In-situ NMR SpectroscopyIdentification of catalyst-substrate complexes and reaction intermediates. beilstein-journals.org
High-Resolution Mass SpectrometryDetection of transient species in the catalytic cycle.
Density Functional Theory (DFT)Modeling of transition states, prediction of enantioselectivity, and elucidation of reaction pathways. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Phenylhex-5-en-1-amine, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves reductive amination of phenylhexenals or coupling reactions between phenylmagnesium bromide and protected amine intermediates. Reproducibility requires strict control of reaction conditions (e.g., temperature, solvent purity, catalyst loading) and characterization via NMR, IR, and mass spectrometry (MS). For new preparations, follow guidelines from journals like the Beilstein Journal of Organic Chemistry, which mandate full experimental details, including purity validation (>95% by HPLC) and spectral data for novel compounds .

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) reported for this compound in literature?

  • Methodological Answer : Discrepancies often arise from solvent effects, concentration, or impurities. To resolve conflicts:

  • Compare data under identical conditions (solvent, temperature).
  • Validate using complementary techniques (e.g., 2D NMR for structural confirmation).
  • Cross-reference with computational chemistry tools (DFT calculations for predicted shifts) .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-5) for volatile impurities. For non-volatile residues, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Ensure calibration against certified reference materials (CRMs) listed in Chemical Analysis Standards .

Advanced Research Questions

Q. How can computational modeling optimize the enantioselective synthesis of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to simulate transition states and identify chiral catalysts (e.g., BINOL-derived phosphoric acids) that maximize enantiomeric excess (ee). Validate predictions via kinetic resolution experiments and compare results with Cochrane Handbook criteria for heterogeneity assessment (e.g., I² statistics) .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis of this compound?

  • Methodological Answer : Implement design of experiments (DoE) to identify critical process parameters (CPPs). Use response surface methodology (RSM) to optimize factors like reaction time and catalyst recycling. Document variability using control charts (e.g., Shewhart charts) and adhere to Guidance for Representative Laboratory Subsamples for sampling consistency .

Q. How should researchers design a meta-analysis to resolve contradictory biological activity data for this compound?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews. Extract data from ≥10 independent studies, assess heterogeneity using Higgins’ I² and H statistics, and apply random-effects models if I² > 50%. Use PubMed and Web of Science for comprehensive literature retrieval, avoiding biased platforms like Google Scholar .

Methodological Frameworks

FrameworkApplication Example
PICOT Population: In vitro cell lines; Intervention: This compound treatment; Comparison: Dose-response vs. controls; Outcome: IC₅₀ values; Time: 24–72 hr exposure .
FINER Ensure questions are Feasible (lab resources), Interesting (novel SAR insights), Novel (uncharted mechanistic pathways), Ethical (animal protocol compliance), and Relevant (cancer therapeutics) .

Data Presentation Standards

  • Tables : Include raw data (e.g., NMR integrals) in appendices and processed data (e.g., ee calculations) in main texts .
  • Figures : Use high-resolution chromatograms with error bars for triplicate runs. Label axes per Analytical Chemistry guidelines (e.g., "Retention Time (min)" for HPLC) .

Key Challenges & Solutions

ChallengeSolution
Low enantioselectivityScreen chiral auxiliaries via high-throughput robotics .
Spectral overlap in NMRUse deuterated solvents (e.g., DMSO-d₆) and 13C DEPT experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.